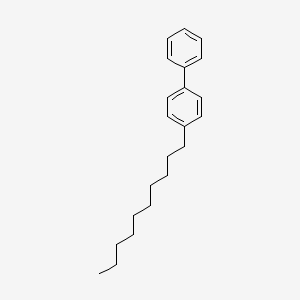

4-n-Decylbiphenyl

Vue d'ensemble

Description

4-n-Decylbiphenyl (4-n-D) is a synthetic molecule that has been extensively studied for its potential applications in various scientific research fields. 4-n-D is a compound of two phenyl rings linked together by a carbon-carbon bond. It is a colorless, odorless, and non-toxic compound that has been used in a variety of laboratory experiments and research studies. The molecule has been studied for its ability to act as an antioxidant, to promote cell growth, and to act as an anti-inflammatory agent. In addition, 4-n-D has been studied for its potential to act as a neuroprotectant, a cancer-fighting agent, and an anti-cancer agent.

Applications De Recherche Scientifique

-

Plasmon-Driven Catalytic Reaction (PDCR)

- Scientific Field : Photocatalysis

- Application Summary : PDCR is a part of photocatalysis that has attracted immense attention. It involves the collective oscillation of free electrons at the surface of metallic nanostructures, which store energy from the incident light that could transfer energy to molecules that promote photocatalysis .

- Methods of Application : In the study, the PDCR efficiency of photo-reducing 4-nitro-benzenthiol (4-NBT) dry film to p,p′-dimercaptoazobenzene (DMAB) in ambient conditions has been studied by using Ag nanodiscs (NDs) and Ag nanoparticles (NPs) as catalysts .

- Results or Outcomes : The result is direct evidence that the PDCR efficiency has a positive correlation with plasmon-induced electromagnetic field intensity .

-

Photorelaxation Pathways of 4-(N,N-Dimethylamino)-4′-nitrostilbene (DANS)

- Scientific Field : Photochemistry

- Application Summary : The photorelaxation pathways of DANS upon S1 excitation were revealed .

- Methods of Application : Multi-state n-electron valence state second order perturbation theory (MS-NEVPT2) was utilized to reveal the photorelaxation pathways of DANS upon S1 excitation .

- Results or Outcomes : Within the interwoven networks of five S1/S0 and three T2/T1 conical intersections (CIs), and three S1/T2, one S1/T1 and one S0/T1 intersystem crossings (ISCs), those competing nonadiabatic decay pathways play different roles in trans-to-cis and cis-to-trans processes .

-

Kinked Row-Induced Chirality Driven by Molecule–Substrate Interactions

- Scientific Field : Physical Chemistry

- Application Summary : This research focuses on the self-assembly of 4-cyano-4′-n-decylbiphenyl (10CB) molecules into kinked row structures .

- Methods of Application : The study combines Scanning Tunneling Microscopy (STM) measurements on three different substrates (HOPG, MoS2, and Au [111]) together with Density Functional Theory (DFT) calculations .

- Results or Outcomes : The study shows that the local ordered structure is driven by the typical alkyl chain/substrate interaction for HOPG and Au [111] and the cyanobiphenyl group/substrate interaction for MoS2 .

-

Photophysical Characterization and Fluorescence Cell Imaging Applications of 4-N-Substituted Benzothiadiazoles

- Scientific Field : Biochemistry

- Application Summary : This work focuses on the photophysical characterization of a series of fluorescent 2,1,3-benzothiadiazole derivatives with various N-substituents in the 4-position .

- Methods of Application : The compounds were synthesized and photophysically characterized in various solvents .

- Results or Outcomes : Three compounds emerged as excellent fluorescent probes for imaging lipid droplets in cancer cells .

-

Emerging Applications of 4-Cyano-4′-Alkylbiphenyl (nCB) Liquid Crystals

- Scientific Field : Materials Science

- Application Summary : 4-Cyano-4′-alkylbiphenyl (nCB) is a well-known thermotropic liquid crystal (LC) material, commonly used in numerous advanced photonic materials and electro-optical devices .

- Methods of Application : The synthesis of nCB materials and their characterization in various solvents have been studied .

- Results or Outcomes : Their latest applications in the fields of sensors, smart windows, liquid crystal lenses, PV cells, supercapacitors, and drug delivery have been covered in detail beyond their regular display applications .

-

Highly Sensitive Quantification of 4-Nitrophenol

- Scientific Field : Environmental Science

- Application Summary : 4-Nitrophenol (4NP) is a vital intermediate in organic industries, and its exploitation creates serious environmental issues .

- Methods of Application : A fluorescence quenching-based strategy with nitrogen and sulfur co-doped carbon dots (NS-CDs) for highly sensitive 4NP detection with excellent selectivity has been proposed .

- Results or Outcomes : This method provides a highly sensitive and selective way to detect 4NP, which is important for monitoring environmental pollution .

Safety And Hazards

The safety data sheet for 4-n-Decylbiphenyl indicates that it may cause skin irritation (Category 2), serious eye irritation (Category 2A), and respiratory irritation (Category 3). It may also pose a short-term (acute) aquatic hazard (Category 1) and long-term (chronic) aquatic hazard (Category 1) .

Propriétés

IUPAC Name |

1-decyl-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30/c1-2-3-4-5-6-7-8-10-13-20-16-18-22(19-17-20)21-14-11-9-12-15-21/h9,11-12,14-19H,2-8,10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBDFGOLQQVHDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384286 | |

| Record name | 4-n-Decylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-n-Decylbiphenyl | |

CAS RN |

93972-02-2 | |

| Record name | 4-Decyl-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93972-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-n-Decylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

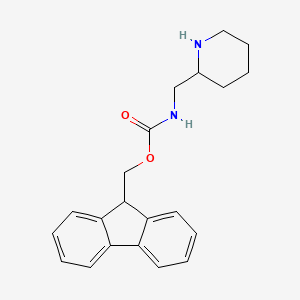

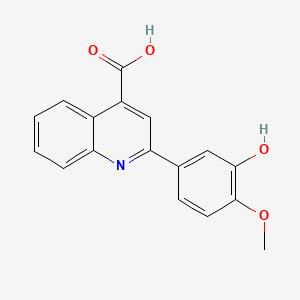

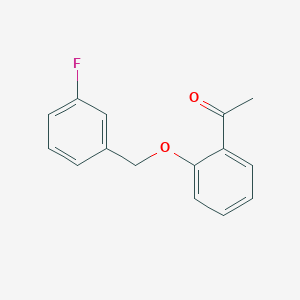

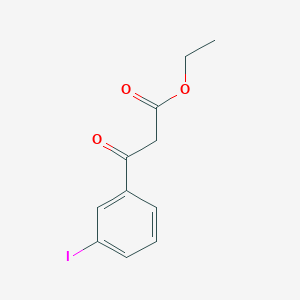

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethoxy-5-[(morpholine-4-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B1596728.png)